REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([Cl:10])[C:8]=1[Cl:9])N.N([O-])=O.[Na+].[I-:15].[K+].NC(N)=O>C(#N)C.CO.O.C(OCC)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([I:15])[CH:6]=[C:7]([Cl:10])[C:8]=1[Cl:9] |f:1.2,3.4|
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Name
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|
Quantity
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400 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(N)C=C(C1Cl)Cl
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Name
|
|
Quantity
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10 mL
|
Type
|
solvent
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Smiles
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C(C)#N
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
9.7 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
aqueous solution
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
23.2 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
aqueous solution
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.64 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Type
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CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
ice-cooling the suspension over 20 minutes
|
Duration
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20 min
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
to be cooled down to room temperature
|
Type
|
STIRRING
|
Details
|
while stirring the mixture
|
Type
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FILTRATION
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Details
|
Subsequently, an insoluble substance was filtered off from the mixture by Celite filtration
|
Type
|
WASH
|
Details
|
The organic phase was washed with 300 mL of a saturated sodium hydrogen sulfite aqueous solution and next with 200 mL of water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over saturated saline and anhydrous sodium sulfate in this order
|
Type
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DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
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CUSTOM
|
Details
|
The resultant residue was purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with hexane
|
Type
|
CUSTOM
|
Details
|
to obtain 29.3 g of the objective substance as a light yellow crystal
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=C(C1Cl)Cl)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |